molecular formula C13H23BN2O2 B2509060 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2019997-39-6

1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B2509060
CAS RN: 2019997-39-6
M. Wt: 250.15
InChI Key: YQOIFKYHCBOVHU-UHFFFAOYSA-N
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Description

The compound "1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" is a pyrazole derivative that is likely to have interesting chemical properties and potential applications. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group suggests potential utility in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, three-component synthesis method has been described for the construction of pyrazole-containing heterocycles under solvent-free conditions . Additionally, substituted pyrazoles can be synthesized through a 3+2 annulation method, which is an effective route for their direct synthesis . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray single crystal diffraction , , . These structures often exhibit interesting features such as hydrogen bonding and π-π stacking interactions, which can influence their physical properties and reactivity . The presence of a dioxaborolan-2-yl group in the compound would likely contribute to its ability to participate in coordination chemistry and catalysis .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For example, they can be used as ligands in the formation of mononuclear complexes, which can display diverse coordination geometries and supramolecular architectures . The reactivity of the dioxaborolan-2-yl group in the compound could make it a valuable intermediate in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the photoluminescent properties of these compounds can be studied in different solvents, and their emission spectra can vary depending on the substituents present , . The solubility of these compounds in water and other solvents can also be an important consideration, especially for their potential applications in biological systems . Theoretical calculations, such as DFT, can be used to predict the electronic structure and properties of these molecules , .

Scientific Research Applications

Chemical Inhibitors and CYP Isoform Selectivity

Pyrazole derivatives have been explored as chemical inhibitors, particularly in studying Cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity of these inhibitors is crucial for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, which is vital for predicting drug-drug interactions. Studies have identified several pyrazole-based inhibitors with selectivity towards different CYP isoforms, highlighting the compound's utility in pharmacokinetics and drug development research (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

Pyrazoles serve as a fundamental building block for synthesizing a wide array of heterocyclic compounds. Their reactivity enables the creation of diverse structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others, marking their significance in the synthesis of heterocycles and dyes. The unique reactivity of pyrazole derivatives under mild conditions opens new avenues for generating versatile cynomethylene dyes, underscoring their importance in organic synthesis and material science (Gomaa & Ali, 2020).

Medicinal Chemistry

Methyl-substituted pyrazoles, a subset of the pyrazole family, exhibit a broad spectrum of biological activities, making them potent medicinal scaffolds. The synthesis of these derivatives and their medical significance have been extensively reviewed, highlighting their applications in developing new therapeutic agents. This research demonstrates the pyrazole nucleus's potential in medicinal chemistry, offering insights into creating drugs with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Organophosphorus Chemistry

Research on organophosphorus azoles, including pyrazoles, focuses on the stereochemical structure and properties of these compounds. Using 31P NMR spectroscopy combined with quantum chemistry, studies have investigated tetra-, penta-, and hexacoordinated phosphorus atoms in phosphorylated N-vinylazoles. This research provides valuable insights into the structural and electronic characteristics of organophosphorus azoles, contributing to the field of organophosphorus chemistry (Larina, 2023).

properties

IUPAC Name

1-methyl-3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-9(2)11-10(8-16(7)15-11)14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOIFKYHCBOVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

2019997-39-6
Record name 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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